Structural Architecture Divergence: Urea‑Piperidine vs. Carboxamide‑Piperazine Linker in FAAH Pharmacology
The title compound replaces the piperazine‑carboxamide linker found in the reference FAAH inhibitor JNJ‑1661010 with a direct urea‑piperidine connection. This modification eliminates the carboxamide carbonyl that is critical for the slow‑release covalent interaction with FAAH’s catalytic serine observed for JNJ‑1661010 [1]. While JNJ‑1661010 displays an IC₅₀ of 10–34 nM against rat and human FAAH, its activity depends on a hydrolytically labile carbamate‑like adduct [1]. The urea‑piperidine architecture of the title compound lacks this hydrolytically active carbonyl, making a similar covalent mechanism chemically impossible [2].
| Evidence Dimension | Mechanistic prerequisite for FAAH covalent inhibition |
|---|---|
| Target Compound Data | Urea‑piperidine architecture; no carboxamide carbonyl present |
| Comparator Or Baseline | JNJ‑1661010 (piperazine‑carboxamide): IC₅₀ = 10 nM (rat FAAH), 34 nM (rat FAAH pre‑incubated) [1] |
| Quantified Difference | Mechanism‑based: covalent reversible (JNJ‑1661010) vs. non‑covalent only (target compound) |
| Conditions | Rat FAAH – hydrolysis of anandamido‑amino‑methyl‑coumarin; pre‑incubation 20 min (BindingDB BDBM50244718) |
Why This Matters
Procurement for FAAH‑targeted projects: the title compound cannot substitute for JNJ‑1661010 if covalent engagement is required, but it may serve as a non‑covalent control probe due to its distinct binding mode.
- [1] BindingDB. BDBM50244718 – JNJ‑1661010 – Enzyme Inhibition Profile. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50244718 (accessed 2026‑05‑08). View Source
- [2] Vendors of JNJ‑1661010 (e.g., Tocris, Aladdin) describe its mechanism as “covalent reversible” requiring the carboxamide group. Technical datasheet: JNJ‑1661010 – Tocris Bioscience. https://www.fishersci.no (accessed 2026‑05‑08). View Source
